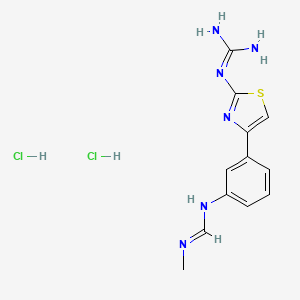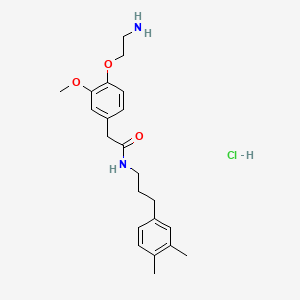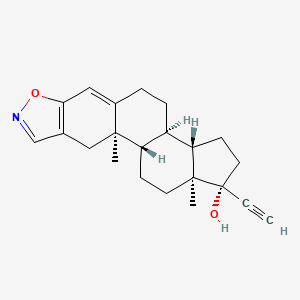
Danazol
Overview
Description
Danazol is a synthetic steroid derived from ethisterone, a modified testosterone. It is primarily used in the treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema. This compound was first introduced for medical use in 1971 and has since been utilized for its antigonadotropic and anti-estrogenic properties .
Mechanism of Action
Target of Action
Danazol, a synthetic steroid, primarily targets the pituitary-ovarian axis . It inhibits the output of pituitary gonadotropins, which are hormones that stimulate the activity of the gonads (ovaries in females and testes in males) .
Mode of Action
As a gonadotropin inhibitor, this compound suppresses the pituitary-ovarian axis possibly by inhibiting the output of pituitary gonadotropins . It also depresses the preovulatory surge in output of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby reducing ovarian estrogen production .
Biochemical Pathways
The suppression of FSH and LH output by this compound leads to a decrease in ovarian estrogen production . This reduction in estrogen levels affects various biochemical pathways, particularly those involved in the menstrual cycle and the development of conditions such as endometriosis.
Pharmacokinetics
This compound is well absorbed in the gastrointestinal tract . It undergoes hepatic metabolism, primarily via the CYP3A4 enzyme . The bioavailability of this compound is saturable with dosage and is higher with food intake . The elimination half-life of this compound is between 3 to 10 hours acutely, and 24 to 26 hours chronically . It is primarily excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are complex. By reducing the levels of estrogen, this compound can alleviate symptoms of conditions like endometriosis and fibrocystic breast disease . It has also been suggested that this compound can intercalate into cell membranes, which may disrupt growth-promoting signaling processes .
Action Environment
Environmental factors, such as the presence of certain polymers, can influence the solubility and supersaturation of this compound . For instance, the presence of polymers can modify the surface properties of a drug-rich phase formed when the concentration of this compound exceeds its amorphous solubility . Additionally, the composition of intestinal fluids can impact the apparent crystalline and amorphous solubility of this compound .
Biochemical Analysis
Biochemical Properties
Danazol acts as an anterior pituitary suppressant by inhibiting the pituitary output of gonadotropins . It possesses some androgenic properties . This compound has been used in the treatment of endometriosis and some benign breast disorders .
Cellular Effects
In terms of hereditary angioedema, this compound corrects the underlying biochemical deficiency by increasing serum concentrations of the deficient C1 esterase inhibitor, resulting in increased serum concentrations of the C4 component of the complement system .
Molecular Mechanism
It is known that this compound can partially reverse the biochemical defect and prevent angioedema in patients with inherited C1-inhibitor deficiency .
Metabolic Pathways
This compound is metabolized into two primary metabolites; these are 2-hydroxymethyl this compound and ethisterone . It has both urinary and fecal excretion, with urinary excretion accounting for the primary mode of excretion of the primary metabolites .
Preparation Methods
Danazol is synthesized from androstenedione through a series of chemical reactions. The preparation involves several key steps:
3-Site Enol Etherification: Androstenedione reacts with triethyl orthoformate in the presence of absolute ethyl alcohol and p-toluenesulfonic acid at 30-50°C for 4-10 hours.
17-Site Carbonyl Ethinylation: The product from the previous step reacts with potassium hydroxide powder in an acetylene airflow at 5-10°C for 1-2 hours.
3-Site Hydrolysis: The enol etherified product undergoes hydrolysis to form the desired intermediate.
2-Site Methylidynel Hydroxylation and Oximation: The intermediate is further processed through methylidynel hydroxylation and oximation to yield this compound.
Chemical Reactions Analysis
Danazol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the steroid structure.
Substitution: this compound can undergo substitution reactions, particularly at the ethynyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Danazol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study steroid synthesis and reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Extensively used in the treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Comparison with Similar Compounds
Danazol is unique compared to other similar compounds due to its combination of antigonadotropic, anti-estrogenic, and weak androgenic properties. Similar compounds include:
Properties
Key on ui mechanism of action |
As a gonadotropin inhibitor, danazol suppresses the pituitary-ovarian axis possibly by inhibiting the output of pituitary gonadotropins. Danazol also depresses the preovulatory surge in output of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby reducing ovarian estrogen production. Danazol may also directly inhibits ovarian steroidogenesis; bind to androgen, progesterone, and glucocorticoid receptors; bind to sex-hormone-binding globulin and corticosteroid-binding globulin; and increases the metabolic clearance rate of progesterone. Another mechanism of action by which danazol may use to facilitate regression of endometriosis is by decreasing IgG, IgM, and IgA concentrations, as well as phospholipid and IgG isotope autoantibodies. In the treatment of endometriosis, as a consequence of suppression of ovarian function, danazol causes both normal and ectopic endometrial tissues to become inactive and atrophic. This leads to anovulation and associated amenorrhea. In fibrocystic breast disease, the exact mechanism of action of danazol is unknown, but may be related to suppressed estrogenic stimulation as a result of decreased ovarian production of estrogen. A direct effect on steroid receptor sites in breast tissue is also possible. This leads to a disappearance of nodularity, relief of pain and tenderness, and possibly changes in the menstrual pattern. In terms of hereditary angioedema, danazol corrects the underlying biochemical deficiency by increasing serum concentrations of the deficient C1 esterase inhibitor, resulting in increased serum concentrations of the C4 component of the complement system. (Source: PharmGKB) |
|---|---|
CAS No. |
17230-88-5 |
Molecular Formula |
C22H27NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(2R,17R,18S)-17-ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |
InChI |
InChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-23-25-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16?,17?,18?,20-,21-,22-/m0/s1 |
InChI Key |
POZRVZJJTULAOH-GSQPBCFPSA-N |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=CC5=C(C[C@]34C)C=NO5 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |
Appearance |
White to light yellow crystalline powder. |
melting_point |
224.2-226.8 225.6 °C |
Key on ui other cas no. |
17230-88-5 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azol Cyclomen Danatrol Danazant Danazol Danazol Ratiopharm Danazol-ratiopharm Danocrine Danol Danoval Ladogal Norciden Panacrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of danazol?
A1: this compound exhibits its effects through multiple mechanisms. Primarily, it acts as an attenuated androgen, binding to androgen receptors. [, ] Additionally, this compound inhibits gonadotropin-releasing hormone, thereby suppressing the pituitary-ovarian axis. [, ] This leads to a reduction in estrogen levels and a high androgen/low estrogen environment. [, ]
Q2: How does this compound impact proplatelet formation in megakaryocytes?
A2: Research suggests that this compound stimulates proplatelet formation in megakaryocytes through a pathway involving PI3K activation, followed by Rac activation. This conclusion is based on the observation that the PI3K inhibitor, LY294002, significantly inhibited this compound-induced proplatelet formation. []
Q3: Does this compound directly interact with cell membranes?
A3: Evidence suggests a direct interaction between this compound and cell membranes. Studies using red blood cells from patients undergoing this compound therapy showed decreased osmotic fragility, target cell formation, and extra membrane folds. In vitro experiments further supported these findings, suggesting this compound intercalates into the lipid bilayer, potentially impacting antigen/receptor expression. []
Q4: How does this compound affect apoptosis in endometrial cells?
A4: this compound has been shown to enhance Fas-mediated apoptosis in human endometrial epithelial cells without influencing cell proliferation or Fas antigen expression. Interestingly, this effect was not observed in combination with endometrial cytokines or anticancer drugs. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound is represented by the molecular formula C22H27NO2 and has a molecular weight of 337.46 g/mol. []
Q6: Are there strategies to improve the solubility and dissolution rate of this compound?
A6: Research indicates that formulating this compound into nanoparticles using the nanoprecipitation method, with polymers like HPMC and PVP as stabilizers, significantly enhances its solubility and dissolution rate. This improvement can potentially lead to better bioavailability. []
Q7: Does this compound affect testosterone levels?
A7: this compound demonstrates a strong binding affinity for sex hormone-binding globulin (SHBG), displacing testosterone and increasing the levels of free testosterone in the body. This interaction contributes to the observed androgenic effects of this compound. [, ]
Q8: How is this compound metabolized?
A8: this compound is metabolized in the liver, and its metabolites can cross-react with androgens in direct assays, potentially influencing the interpretation of serum androgen measurements in patients undergoing this compound therapy. []
Q9: Does the route of administration influence this compound bioavailability?
A9: Formulating this compound into self-emulsifying drug delivery systems (SEDDS) and administering it intraduodenally has shown to result in higher bioavailability compared to oral administration in rats. This suggests that gastrointestinal processing significantly impacts this compound absorption. []
Q10: What is the efficacy of this compound in treating immune thrombocytopenic purpura (ITP)?
A10: While this compound has shown some efficacy in treating refractory ITP, its overall benefit appears limited. Studies report a small percentage of patients achieving complete or partial remission, with most experiencing minor or no response. [, ]
Q11: What are the potential side effects of this compound?
A11: this compound can cause androgenic side effects such as weight gain, muscle cramps, and virilization. Additionally, it can lead to alterations in lipid profiles, including increased LDL-c and decreased HDL-c levels. These metabolic changes warrant clinical consideration for cardiovascular risk in patients undergoing this compound therapy. [, ]
Q12: Are there any known drug interactions with this compound?
A12: this compound is a known inhibitor of CYP3A4, a cytochrome P450 enzyme involved in drug metabolism. Co-administration with statins, particularly lovastatin, which is also metabolized by CYP3A4, can lead to increased statin levels and an elevated risk of rhabdomyolysis. Therefore, caution is advised when prescribing this compound to patients on statin therapy. []
Q13: What is the impact of this compound on telomere length in patients with telomere biology disorders (TBDs)?
A13: While the impact of this compound on telomere length in TBDs is controversial, a unique case study observed telomere elongation in a TINF2 patient treated with histrelin, a gonadotropin-releasing hormone agonist, following this compound discontinuation. Further research is required to understand the specific effects of this compound and histrelin on telomere dynamics in TBDs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



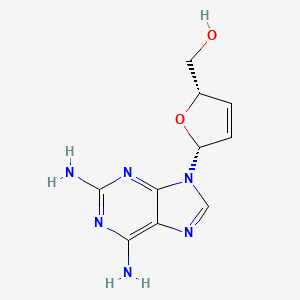
![1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1669711.png)

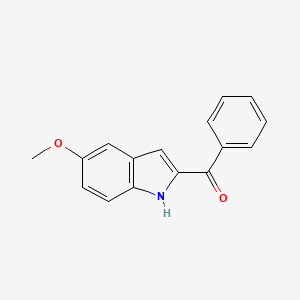
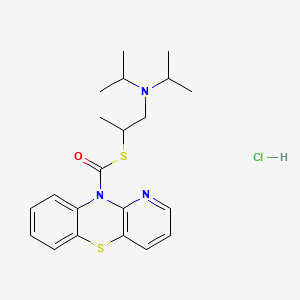
![3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B1669718.png)

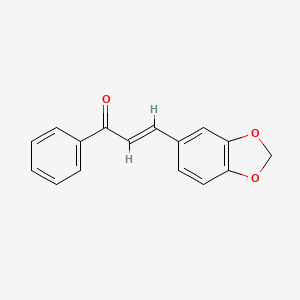
![1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[(3S,5S)-5-[(1E)-3-[(methylsulfonyl)amino]-1-propen-1-yl]-3-pyrrolidinyl]thio]-7-oxo-,(4R,5S,6S)-](/img/structure/B1669725.png)
![N-[4-(1H-imidazol-5-yl)phenyl]-N'-methylmethanimidamide](/img/structure/B1669728.png)
![N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide](/img/structure/B1669729.png)
